8-(Bicyclo[2.2.1]heptan-2-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
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Overview
Description
8-(Bicyclo[2.2.1]heptan-2-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a complex organic compound featuring a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The bicyclo[2.2.1]heptane moiety is a common structural motif in many bioactive molecules, making this compound a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Bicyclo[2.2.1]heptan-2-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves multiple steps, starting from readily available precursors. One common approach is the cycloaddition reaction, where a diene and a dienophile react to form the bicyclic structure. This reaction is often catalyzed by transition metals or organocatalysts under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions followed by purification steps such as crystallization or chromatography. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
8-(Bicyclo[2.2.1]heptan-2-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrido[2,3-d]pyrimidin-7(8H)-one derivatives.
Scientific Research Applications
8-(Bicyclo[2.2.1]heptan-2-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(Bicyclo[2.2.1]heptan-2-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure.
Isobornyl propionate: A compound with a bicyclo[2.2.1]heptane core used in fragrances.
Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acrylate: Used in polymer chemistry.
Uniqueness
8-(Bicyclo[2.2.1]heptan-2-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its combination of a bicyclic structure with a pyrido[2,3-d]pyrimidin-7(8H)-one core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H16ClN3O |
---|---|
Molecular Weight |
289.76 g/mol |
IUPAC Name |
8-(2-bicyclo[2.2.1]heptanyl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C15H16ClN3O/c1-8-4-13(20)19(12-6-9-2-3-10(12)5-9)14-11(8)7-17-15(16)18-14/h4,7,9-10,12H,2-3,5-6H2,1H3 |
InChI Key |
CQXXNKSQFMGYPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C2=NC(=NC=C12)Cl)C3CC4CCC3C4 |
Origin of Product |
United States |
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